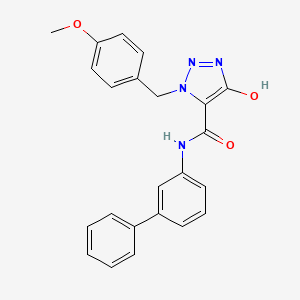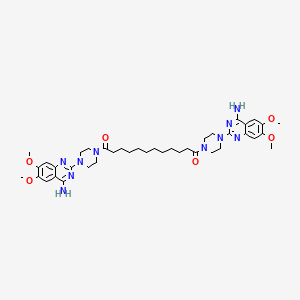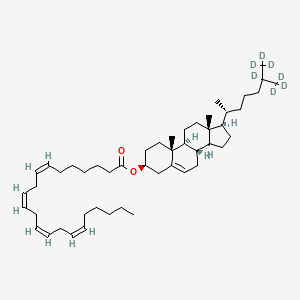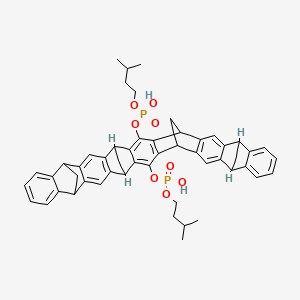
Pbenz-dbrmd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a potent inhibitor of the enzyme iodothyronine deiodinase type 3 (DIO3), which plays a crucial role in the inactivation of the biologically active thyroid hormone, 3,5,3′-triiodo-L-thyronine (T3) . By inhibiting DIO3, Pbenz-dbrmd can suppress tumor growth, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pbenz-dbrmd is synthesized using dibromomaleic anhydride as a scaffold . The synthetic route involves the reaction of dibromomaleic anhydride with specific reagents under controlled conditions to form the desired compound. The reaction conditions typically include a solvent, a catalyst, and a controlled temperature to ensure the formation of this compound with high purity and yield .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route as the laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and minimize production costs while maintaining the quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pbenz-dbrmd undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted analogs with enhanced properties .
Wissenschaftliche Forschungsanwendungen
Pbenz-dbrmd has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent for studying various chemical reactions and mechanisms. In biology, it serves as a tool for investigating the role of DIO3 in cellular processes and disease progression . In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth . In industry, it is used in the development of new materials and products with enhanced properties .
Wirkmechanismus
The mechanism of action of Pbenz-dbrmd involves the inhibition of the enzyme iodothyronine deiodinase type 3 (DIO3) . DIO3 is responsible for the inactivation of the thyroid hormone T3, which plays a crucial role in regulating cellular processes such as differentiation and mitochondrial respiration . By inhibiting DIO3, this compound prevents the inactivation of T3, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells . The molecular targets and pathways involved in this process include the downregulation of pro-cancerous proteins and the activation of apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Pbenz-dbrmd is unique compared to other similar compounds due to its specific inhibition of DIO3 and its potent anti-tumor effects . Similar compounds include ITYR-DBRMD, which also targets DIO3 but may have different properties and applications . The uniqueness of this compound lies in its high specificity and efficacy in inhibiting DIO3, making it a promising candidate for cancer therapy .
Eigenschaften
Molekularformel |
C11H5Br2NO4 |
|---|---|
Molekulargewicht |
374.97 g/mol |
IUPAC-Name |
4-(3,4-dibromo-2,5-dioxopyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C11H5Br2NO4/c12-7-8(13)10(16)14(9(7)15)6-3-1-5(2-4-6)11(17)18/h1-4H,(H,17,18) |
InChI-Schlüssel |
HNIHLGFMEFERQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C(=C(C2=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(14R,18R,19R)-25-ethoxy-11,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-4-azahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosa-1,3,5,7,9,11,24-heptaene](/img/structure/B12405228.png)
![trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12405229.png)

![[(2R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 4-oxopentanoate](/img/structure/B12405242.png)
![2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide](/img/structure/B12405256.png)


![3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide](/img/structure/B12405278.png)
![6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;hydrochloride](/img/structure/B12405286.png)


![[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B12405314.png)
![N,N-diethylethanamine;[(2R,3R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12405319.png)

